1-(Morpholinecarbonyl)pyridinium chloride
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Overview
Description
1-(Morpholinecarbonyl)pyridinium chloride: is a heterocyclic organic compound with the molecular formula C₁₀H₁₃ClN₂O₂. It is a pyridinium salt, which means it contains a positively charged pyridinium ion. This compound is used primarily in research settings and has various applications in chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Morpholinecarbonyl)pyridinium chloride can be synthesized through the reaction of pyridine with morpholine and phosgene. The reaction typically occurs in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same basic reaction principles as in laboratory settings. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(Morpholinecarbonyl)pyridinium chloride undergoes various chemical reactions, including:
Substitution Reactions: The pyridinium ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridinium derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
1-(Morpholinecarbonyl)pyridinium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium-based compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the development of materials with specific properties, such as ionic liquids and catalysts
Mechanism of Action
The mechanism of action of 1-(Morpholinecarbonyl)pyridinium chloride involves its interaction with molecular targets in biological systems. The positively charged pyridinium ion can interact with negatively charged cellular components, disrupting normal cellular functions. This interaction can lead to antimicrobial effects by inhibiting the growth of bacteria or fungi. Additionally, the compound’s structure allows it to participate in various chemical reactions, contributing to its diverse range of activities .
Comparison with Similar Compounds
Cetylpyridinium chloride: Another pyridinium salt with antimicrobial properties, commonly used in mouthwashes and antiseptics.
Pyridinium ylides: These compounds are used in organic synthesis and have applications in the formation of carbon-carbon bonds.
Uniqueness: 1-(Morpholinecarbonyl)pyridinium chloride is unique due to its specific structure, which combines the pyridinium ring with a morpholinecarbonyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications .
Properties
CAS No. |
63629-87-8 |
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Molecular Formula |
C10H13ClN2O2 |
Molecular Weight |
228.67 g/mol |
IUPAC Name |
morpholin-2-yl(pyridin-1-ium-1-yl)methanone;chloride |
InChI |
InChI=1S/C10H13N2O2.ClH/c13-10(9-8-11-4-7-14-9)12-5-2-1-3-6-12;/h1-3,5-6,9,11H,4,7-8H2;1H/q+1;/p-1 |
InChI Key |
WWYMEJKXTHXZHJ-UHFFFAOYSA-M |
Canonical SMILES |
C1COC(CN1)C(=O)[N+]2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
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